molecular formula C8H14O3 B13026983 tert-Butyl 2-oxobutanoate CAS No. 37472-51-8

tert-Butyl 2-oxobutanoate

Cat. No.: B13026983
CAS No.: 37472-51-8
M. Wt: 158.19 g/mol
InChI Key: WQRUFMHFJXVZMZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxobutanoate: is an organic compound with the molecular formula C8H14O3. It is also known as tert-butyl acetoacetate. This compound is a beta-keto ester, which means it contains both a ketone and an ester functional group. It is commonly used in organic synthesis as an intermediate for the preparation of various chemicals, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-oxobutanoate can be synthesized through the esterification of acetoacetic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced by the transesterification of methyl or ethyl acetoacetate with tert-butyl alcohol. This method is preferred due to its higher yield and efficiency. The reaction is catalyzed by a base such as sodium methoxide or sodium ethoxide .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-oxobutanoate is widely used as a building block in organic synthesis. It serves as an intermediate for the preparation of various pharmaceuticals, agrochemicals, and fine chemicals .

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active compounds. It is also used in the study of enzyme-catalyzed reactions involving beta-keto esters .

Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the preparation of drugs used to treat various medical conditions .

Industry: In the chemical industry, this compound is used as a solvent and as an intermediate for the production of various chemicals. It is also used in the manufacture of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxobutanoate involves its reactivity as a beta-keto ester. It can undergo enolization, where the alpha-hydrogen is abstracted to form an enolate ion. This enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-oxobutanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-6(9)7(10)11-8(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRUFMHFJXVZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530954
Record name tert-Butyl 2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37472-51-8
Record name tert-Butyl 2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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